molecular formula C25H19FN2O B11577580 (3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11577580
M. Wt: 382.4 g/mol
InChI Key: XKRMGSWLFFSGQJ-HYARGMPZSA-N
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Description

(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes both indole and fluorophenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group through a series of substitution reactions. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and fluorophenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole and fluorophenyl groups can bind to various enzymes and receptors, modulating their activity. The methylene bridge may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(4-BROMOPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3E)-3-({1-[(4-METHOXYPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3E)-3-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C25H19FN2O

Molecular Weight

382.4 g/mol

IUPAC Name

(3E)-3-[[1-[(4-fluorophenyl)methyl]indol-3-yl]methylidene]-1-methylindol-2-one

InChI

InChI=1S/C25H19FN2O/c1-27-23-8-4-3-7-21(23)22(25(27)29)14-18-16-28(24-9-5-2-6-20(18)24)15-17-10-12-19(26)13-11-17/h2-14,16H,15H2,1H3/b22-14+

InChI Key

XKRMGSWLFFSGQJ-HYARGMPZSA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)C1=O

Origin of Product

United States

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